2-(3-Chloro-phenyl)-thiazole-5-carboxylic acid ethyl ester
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Overview
Description
2-(3-Chloro-phenyl)-thiazole-5-carboxylic acid ethyl ester is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro-substituted phenyl group and an ethyl ester functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-phenyl)-thiazole-5-carboxylic acid ethyl ester typically involves the condensation of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring. The final step involves esterification with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-phenyl)-thiazole-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-phenyl)-thiazole-5-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-phenyl)-thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The chloro-substituted phenyl group and thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: Lacks the chloro and ester groups, making it less reactive.
2-(4-Chloro-phenyl)-thiazole: Similar structure but with the chloro group in a different position, affecting its reactivity and biological activity.
Thiazole-4-carboxylic acid ethyl ester: Lacks the phenyl group, resulting in different chemical properties.
Uniqueness
2-(3-Chloro-phenyl)-thiazole-5-carboxylic acid ethyl ester is unique due to the combination of its chloro-substituted phenyl group and ethyl ester functional group. This combination enhances its reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
Biological Activity
2-(3-Chloro-phenyl)-thiazole-5-carboxylic acid ethyl ester is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its antimicrobial, anticancer, and antiviral properties, along with structure-activity relationships (SAR) that elucidate its mechanisms of action.
Chemical Structure and Properties
The compound features a thiazole ring, a chloro-substituted phenyl group, and an ethyl ester functional group, which contribute to its reactivity and biological activity. The thiazole moiety is known for its pharmacological significance, serving as a scaffold for various bioactive compounds.
Biological Activities
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit potent antimicrobial properties. For instance, studies have shown that compounds with similar structures to this compound demonstrate significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values of related thiazole compounds range from 1.95 to 15.62 μg/mL against Gram-positive bacteria such as Streptococcus spp. and Bacillus spp. .
2. Anticancer Properties
The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit specific cancer cell lines by interfering with cellular processes such as DNA replication and protein synthesis. For example, thiazole derivatives have shown activity against A-431 and HT29 cancer cell lines, with IC50 values indicating significant cytotoxicity . The presence of electron-withdrawing groups like chlorine enhances the compound's potency.
3. Antiviral Activity
Thiazole derivatives have also been explored for their antiviral properties, particularly against flaviviruses. In vitro studies have demonstrated that certain thiazole compounds can inhibit viral replication effectively at concentrations around 50 μM . The structure-activity relationship analysis revealed that modifications at the para position of the phenyl ring significantly affect antiviral efficacy.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, leading to disrupted cell division in cancer cells.
- Cellular Interference : It has been suggested that the compound interferes with mitotic spindle formation in centrosome-amplified cancer cells, inducing a multipolar phenotype that results in cell death .
Structure-Activity Relationship (SAR)
Understanding the SAR of thiazole derivatives is crucial for optimizing their biological activity:
Compound | Substituent | Activity | IC50/EC50 Value |
---|---|---|---|
This compound | Chloro on phenyl | Anticancer | < 10 μM |
2-(4-Chloro-phenyl)-thiazole | Chloro on different position | Lower reactivity | - |
Thiazole-4-carboxylic acid ethyl ester | Lacks phenyl group | Different properties | - |
The presence of halogen substituents (e.g., chlorine) on the phenyl ring is critical for enhancing both antimicrobial and anticancer activities .
Case Studies
Several studies highlight the effectiveness of thiazole derivatives:
- Antiviral Screening : A study screened various thiazole compounds for their ability to inhibit yellow fever virus replication, identifying lead compounds with promising EC50 values .
- Cytotoxicity Assessment : Research involving different cancer cell lines demonstrated that specific modifications to the thiazole structure significantly impacted cytotoxicity, with some compounds exhibiting IC50 values lower than established anticancer drugs like doxorubicin .
- Antimicrobial Efficacy : Thiazoles have been tested against multiple bacterial strains, with results indicating substantial antimicrobial activity compared to standard antibiotics .
Properties
Molecular Formula |
C12H10ClNO2S |
---|---|
Molecular Weight |
267.73 g/mol |
IUPAC Name |
ethyl 2-(3-chlorophenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-7-14-11(17-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 |
InChI Key |
DNZPLBOXVIFUSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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